N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, including the presence of bromine and fluorine atoms on the phenyl ring. This compound belongs to the family of fluorinated phenylalanines, which are recognized for their significant alterations in physicochemical properties and biological activities due to halogen substitutions. The molecular formula for N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is CHBrFNO, and its IUPAC name is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-5-fluorophenyl)propanoic acid.
This compound is particularly valuable in medicinal chemistry, where the introduction of halogen atoms can enhance metabolic stability and bioavailability, potentially influencing protein folding, stability, and enzyme activity .
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine can be sourced from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It is classified as an unnatural amino acid derivative due to its modifications that deviate from standard amino acid structures. This classification places it within the broader category of fluorinated compounds, which are increasingly utilized in pharmaceutical applications due to their enhanced properties .
The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves multiple steps, including:
Technical details regarding specific reaction conditions, catalysts, and yields vary across literature but generally emphasize the importance of controlling reaction parameters to achieve high enantiomeric purity and yield .
The molecular structure of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine includes:
The compound's structure can be represented using SMILES notation: O=C(N[C@@H](CC1=CC(F)=CC(Br)=C1)C(=O)O)OCC1C2=CC=CC=C2C2=CC=CC=C21
.
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine participates in a variety of chemical reactions typical for amino acids, including:
These reactions are crucial for synthesizing complex peptides and studying interactions with biological targets .
The mechanism of action for N-Fmoc-3-bromo-5-fluoro-D-phenylalanine primarily revolves around its role as a building block in peptide synthesis. Upon incorporation into peptides, this compound can influence:
Research indicates that such modifications can lead to improved pharmacological profiles, making them valuable in drug design .
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is typically characterized by:
Key chemical properties include:
Analytical data such as purity levels (often ≥95%) are crucial for ensuring quality in synthetic applications .
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine finds applications primarily in scientific research, particularly in:
The compound's unique properties make it an attractive candidate for developing new therapeutics targeting various diseases .
The Schöllkopf bis-lactim ether method provides a robust platform for synthesizing enantiomerically pure D-configured fluorinated phenylalanines. This chiral auxiliary approach utilizes (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf reagent) to induce stereoselectivity during alkylation. The synthesis initiates with the generation of a lithium enolate from the bis-lactim ether at low temperatures (–78°C in THF), followed by reaction with 3-bromo-5-fluorobenzyl bromide. This alkylation step proceeds with high diastereoselectivity (>95% de) due to the reagent's rigid bicyclic structure, which effectively shields one enolate face [7]. The resulting alkylated adduct is then hydrolyzed under acidic conditions (e.g., 0.1N HCl) to yield the corresponding methyl ester of 3-bromo-5-fluoro-D-phenylalanine. Subsequent N-protection with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide ester) in dioxane/aqueous sodium carbonate affords the target compound in 75-85% overall yield with excellent enantiomeric excess (ee >99%) [5] [7]. This method's key advantage lies in its scalability and the recoverability/reusability of the chiral auxiliary, making it suitable for multi-gram preparations required for peptide drug discovery pipelines.
Racemic resolution offers an alternative route to the D-enantiomer, particularly valuable when starting from commercially available DL-3-bromo-5-fluorophenylalanine. The process employs stereoselective hydrolases (e.g., subtilisin Carlsberg protease) to kinetically resolve the N-acetylated or N-benzyloxycarbonyl (Cbz) protected racemic mixture. The enzyme selectively hydrolyzes the L-enantiomer's ester group in aqueous-organic biphasic systems (e.g., phosphate buffer/isooctane), leaving the D-ester intact [4] [5]. Following hydrolysis, the unreacted D-ester (e.g., methyl or ethyl ester) is easily separated from the water-soluble L-acid via extraction. Subsequent deprotection of the amine group (e.g., Cbz removal by hydrogenolysis) and re-protection with Fmoc-OSu yields the target compound. This method typically achieves 40-45% isolated yield of the D-enantiomer with >98% ee. While atom-economically less efficient than asymmetric synthesis, enzymatic resolution remains advantageous for avoiding heavy metal catalysts and operating under mild physiological conditions (pH 7-8, 25-37°C), preserving acid- or base-sensitive bromo/fluoro substituents [4] [7].
Table 1: Comparison of Chiral Auxiliary Approaches
Method | Key Reagent/Condition | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Schöllkopf Bis-lactim | n-BuLi/THF/–78°C; Hydrolysis | 75-85 | >99 | Scalability, high ee |
Enzymatic Resolution | Subtilisin Carlsberg/pH 7-8 | 40-45 | >98 | Mild conditions, no metal catalysts |
Negishi cross-coupling has emerged as a powerful method for constructing the fluorinated aryl side chain of protected D-phenylalanines. This approach utilizes a palladium-catalyzed reaction between an organozinc reagent derived from 3-bromo-5-fluoroiodobenzene and a D-configured N-Fmoc-iodoalanine derivative. Critical to success is the use of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the bulky electron-rich ligand SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which suppresses β-hydride elimination and enhances transmetalation rates [2] [7]. The organozinc species is generated in situ via halogen-zinc exchange using i-PrMgCl·LiCl followed by ZnBr₂ in THF at 0°C. Coupling occurs at room temperature within 2-4 hours, delivering the N-Fmoc-protected 3-bromo-5-fluoro-D-phenylalanine methyl ester in 70-80% yield. This method is particularly advantageous for introducing the aryl moiety after chiral center establishment, enabling late-stage diversification of the halogenated ring. The bromo substituent remains intact during coupling, providing a versatile handle for subsequent functionalization (e.g., Suzuki couplings) in peptide-based drug candidates [2] [5] [7].
Suzuki-Miyaura coupling enables the incorporation of pre-functionalized boronates as precursors to 3-bromo-5-fluorophenylalanine derivatives. This two-step strategy involves synthesizing N-Fmoc-3-boronic acid-5-fluoro-D-phenylalanine pinacol ester via Ir-catalyzed C–H borylation of N-Fmoc-3-fluoro-D-phenylalanine, followed by bromination with N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) [7]. Alternatively, direct Suzuki coupling can introduce the halogenated aryl group by reacting N-Fmoc-4-iodo-D-phenylalanine alkyl esters with (3-bromo-5-fluorophenyl)boronic acid. Optimal conditions employ Pd(PPh₃)₄ (1-2 mol%) and K₂CO₃ as base in toluene/ethanol/water (4:1:1) at 80°C for 6 hours. Yields range from 65-75% with complete retention of chirality. The aqueous compatibility of Suzuki reactions facilitates purification and minimizes epimerization risks compared to anhydrous Negishi protocols. This approach is especially valuable for synthesizing analogues with additional ring substituents (e.g., methyl, methoxy) that could influence peptide conformation and biological activity [7].
Table 2: Transition Metal-Catalyzed Coupling Strategies
Method | Catalyst System | Precursor | Yield (%) | Key Application |
---|---|---|---|---|
Negishi Coupling | Pd₂(dba)₃/SPhos (2.5-5%) | N-Fmoc-iodoalanine + Aryl iodide | 70-80 | Direct aryl introduction with Br retained |
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | N-Fmoc-iodoalanine + Aryl-Bpin | 65-75 | Functionalized aryl introduction |
The integration of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine into solid-phase peptide synthesis (SPPS) requires precise control of Fmoc deprotection kinetics to minimize side reactions. Standard deprotection employs 20% piperidine in DMF, but the electron-withdrawing bromo and fluoro substituents (Hammett σₘ constants: Br=0.39, F=0.34) retard cleavage rates by destabilizing the dibenzofulvene-piperidine adduct transition state. Kinetic studies reveal a 30-40% slower deprotection rate (t₁/₂ ≈ 2.5 minutes) compared to unsubstituted Fmoc-D-phenylalanine (t₁/₂ ≈ 1.5 minutes) [3] [8]. Optimal conditions use extended deprotection cycles: two treatments with 20% piperidine/DMF (3 minutes + 7 minutes) instead of standard (2 minutes + 2 minutes). This ensures >99% deprotection without significant generation of piperidine-derived side products like Fmoc-3-(piperidin-1-yl)-alanine (≤0.5%). Additionally, incorporating 0.1 M HOBt (hydroxybenzotriazole) suppresses aggregation-induced slow deprotection in β-sheet-prone sequences. These adjustments are critical for synthesizing long peptides containing multiple halogenated phenylalanine residues, where incomplete deprotection causes truncation products and reduces target peptide yields [3] [8].
Table 3: Fmoc Deprotection Parameters in SPPS
Residue | Half-life (min) | Recommended Piperidine Exposure | Aggregation Suppressor |
---|---|---|---|
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine | 2.5 | 2 × (3 min + 7 min) | 0.1 M HOBt |
N-Fmoc-D-phenylalanine | 1.5 | 2 × (1 min + 3 min) | None required |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6